5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-5-3-4-14(19)10-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUIZLOOXCUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-fluorophenyl azide, and the alkyne component is a methyl-substituted alkyne.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a carboxylic acid derivative. In this case, the hydrazide is typically 4-methylbenzohydrazide, and the carboxylic acid derivative is an appropriate ester or acid chloride.
Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various coupling reactions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated form. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully saturated triazole derivatives.
Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and oxadiazole moieties. The synthetic pathways often utilize starting materials such as substituted phenyl derivatives and reagents that facilitate the formation of the triazole and oxadiazole rings. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
Antimicrobial Properties : Recent studies have indicated that compounds containing triazole and oxadiazole structures exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the incorporation of these functional groups may enhance bioactivity .
Anticancer Activity : Research has demonstrated that derivatives of triazoles can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds similar to 5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been evaluated for their antiproliferative effects in vitro against human cancer cell lines. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .
Antivascular Effects : The compound's potential in targeting vascular systems has also been explored. Studies suggest that certain triazole derivatives can disrupt angiogenesis by inhibiting endothelial cell proliferation. This property is particularly relevant for developing anti-cancer therapies aimed at limiting tumor growth through vascular disruption .
Case Studies
Several case studies have highlighted the efficacy of triazole and oxadiazole derivatives:
Mechanism of Action
The mechanism of action of 5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer cells, it induces apoptosis by activating caspases and other apoptotic proteins. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their properties:
Key Observations :
- Halogen Substitution : Chloro- and fluoro-substituted analogs (e.g., compounds in ) exhibit similar crystal packing but differ in intermolecular interactions (e.g., C–Cl vs. C–Br van der Waals radii), affecting solubility and bioactivity .
- Methyl vs. Methoxy Groups : Methyl substituents (as in the target compound) enhance metabolic stability compared to methoxy groups, which may improve pharmacokinetic profiles .
- Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (e.g., in ) introduces sulfur atoms, altering electronic properties and enhancing antifungal potency .
Computational and Structural Insights
- DFT Studies : For the cyclopropyl-triazole-thiadiazole hybrid (), HOMO-LUMO gaps (~4.5 eV) correlate with stability, while Mulliken charges predict reactive sites at triazole N atoms .
- Crystal Packing : Isostructural analogs (e.g., ) form π-stacking interactions between fluorophenyl and oxadiazole rings, stabilizing the lattice. The target compound’s 4-methylphenyl group may introduce steric hindrance, reducing packing efficiency .
Biological Activity
5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known for their pharmacological properties. The molecular formula is with a molecular weight of 299.30 g/mol. Its unique structural characteristics contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles and oxadiazoles often exhibit antimicrobial properties. In one study, several synthesized compounds were screened for their antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed moderate to good antibacterial activity, suggesting that the presence of the triazole and oxadiazole rings enhances the antimicrobial efficacy .
Antiviral Activity
The compound's structural components may also confer antiviral properties. A study exploring N-phthalimide-linked 1,2,3-triazole analogues reported promising antiviral activity against several viral strains. The incorporation of fluorinated phenyl groups in similar compounds has been linked to increased potency against viral targets .
Anti-inflammatory Activity
The modulation of inflammatory pathways is another area where this compound shows potential. Certain triazole derivatives have been found to interact with receptors involved in inflammation regulation, such as the P2Y14 receptor. These interactions may lead to reduced inflammation in various disease models .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through cycloaddition reactions followed by subsequent modifications to introduce the oxadiazole moiety.
Case Study 1: Antimicrobial Screening
In a systematic screening of synthesized triazole derivatives for antimicrobial activity, it was found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications greatly influenced the antimicrobial potency .
Case Study 2: In Vivo Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of related triazole compounds in animal models. The results indicated that these compounds could significantly reduce markers of inflammation when administered at specific doses. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Tables
| Activity | Compound | IC50 (nM) | Remarks |
|---|---|---|---|
| Antimicrobial | Various Triazole Derivatives | 50 - 200 | Moderate to good activity against bacteria |
| Antiviral | N-phthalimide-linked Triazoles | <100 | Effective against multiple viral strains |
| Anti-inflammatory | Triazole Derivatives | 75 - 150 | Significant reduction in inflammatory markers |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions. For analogous structures, the Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) has been employed to form heterocyclic cores, followed by functionalization of triazole or oxadiazole moieties . A general procedure includes:
- Step 1: Condensation of precursors (e.g., acyl hydrazides with nitriles) under reflux in anhydrous conditions.
- Step 2: Cyclization using POCl₃ at 120°C for 4–6 hours.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Example Reaction Conditions (Analogous Compound):
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl hydrazide + Nitrile | POCl₃, 120°C, 4–6 hrs | 65–75 |
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at 295 K with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ SHELXS/SHELXD for phase determination .
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Typical refinement metrics:
-
R factor: < 0.06
-
Data-to-parameter ratio: > 15:1 .
Example Crystallographic Data (Analogous Compound):
Parameter Value Reference Space Group P21/c a, b, c (Å) 6.5449, 26.103, 14.3818 β (°) 100.604
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting) and SC-XRD data (e.g., bond-length anomalies) require:
- Validation: Cross-check with DFT calculations (B3LYP/6-31G* level) to model electronic effects.
- Dynamic Effects: Consider temperature-dependent NMR or variable-temperature XRD to assess conformational flexibility .
- Refinement Strategies: Use SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling .
Q. What strategies optimize reaction yields for triazole-oxadiazole hybrids?
Methodological Answer: Yield optimization involves:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). For example, DMF increases cyclization efficiency by 20% in oxadiazole formation .
- Substituent Tuning: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance reaction rates (see table below).
Yield Optimization Table (Analogous Systems):
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| -OCH₃ | DMF | None | 72 | |
| -CF₃ | Toluene | ZnCl₂ | 88 |
Q. How are structure-activity relationships (SAR) assessed for pharmacological potential?
Methodological Answer: SAR studies typically involve:
- In Vitro Assays: Screen against target enzymes (e.g., carbonic anhydrase or COX-2) using fluorometric or calorimetric methods .
- Docking Simulations: Use AutoDock Vina to model interactions with active sites (e.g., PDB ID: 1CXZ for carbonic anhydrase).
- Pharmacophore Mapping: Identify critical moieties (e.g., triazole’s H-bonding capacity) using Schrödinger’s Phase .
Example Biological Data (Analogous Compounds):
| Compound | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| Pyrazolyl-triazole derivative | 12.3 | Carbonic Anhydrase |
Data Analysis & Technical Challenges
Q. How are electronic properties (e.g., pKa) determined experimentally?
Methodological Answer: Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) as titrant:
- Procedure: Dissolve 0.1 mmol compound in 50 mL solvent, titrate with 0.05 M TBAH.
- Analysis: Calculate pKa from half-neutralization potentials (HNP) using mV vs. mL plots .
Example pKa Values (Triazole Derivatives):
| Compound | Solvent | pKa | Reference |
|---|---|---|---|
| 4,5-Dihydro-1H-triazol-5-one | DMF | 8.2 |
Q. How to address instability during storage or biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
